

A Comparative Guide: Inotersen vs. Patisiran for Hereditary Transthyrin Amyloidosis

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| Compound Name: | Inotersen sodium | |
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Hereditary transthyretin amyloidosis (hATTR) is a rare, progressive, and life-threatening disease caused by mutations in the transthyretin (TTR) gene, leading to the deposition of misfolded TTR protein in various tissues.[1][2] This guide provides a detailed comparison of two novel therapies, Inotersen and Patisiran, approved for the treatment of polyneuropathy associated with hATTR. Both drugs aim to reduce the production of the TTR protein, thereby mitigating disease progression.[3]

Mechanism of Action

Inotersen and Patisiran employ different RNA-targeted mechanisms to achieve the same therapeutic goal: reducing the synthesis of both wild-type and mutant TTR protein.[4][5]

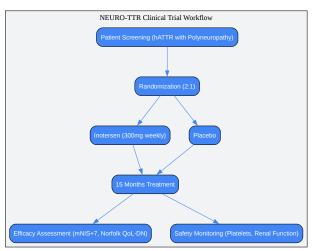
Inotersen is an antisense oligonucleotide (ASO). It is a short, synthetic strand of nucleic acids designed to bind to the messenger RNA (mRNA) that codes for the TTR protein.[4][6] This binding event triggers the degradation of the TTR mRNA by an enzyme called RNase H, thus preventing the translation of the mRNA into TTR protein.[4][6]

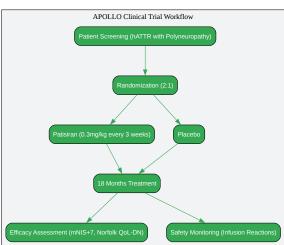
Patisiran is a small interfering RNA (siRNA) therapeutic.[7][8] It is encapsulated in a lipid nanoparticle to facilitate its delivery to the liver, the primary site of TTR production.[7] Once inside liver cells, the siRNA molecule utilizes the natural RNA interference (RNAi) pathway to specifically target and degrade the TTR mRNA, thereby silencing its expression.[7][8]











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